molecular formula C24H28Cl2N4O2 B10905576 N'~1~,N'~8~-bis[(1E)-1-(2-chlorophenyl)ethylidene]octanedihydrazide

N'~1~,N'~8~-bis[(1E)-1-(2-chlorophenyl)ethylidene]octanedihydrazide

Cat. No.: B10905576
M. Wt: 475.4 g/mol
InChI Key: RRDDCQFQKALHSY-XUIWWLCJSA-N
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Description

N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE is a Schiff base ligand synthesized through the condensation of 2-chlorobenzaldehyde with octanedihydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE involves the condensation reaction between 2-chlorobenzaldehyde and octanedihydrazide in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out in a solvent like methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. This property is attributed to the presence of nitrogen atoms in the Schiff base, which can coordinate with metal ions. The compound’s biological activities, such as antimicrobial and anticancer effects, are believed to be due to its interaction with cellular targets and disruption of essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~8~-BIS[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]OCTANEDIHYDRAZIDE is unique due to its specific structural features, which include the presence of 2-chlorophenyl groups and an octanedihydrazide backbone. These features contribute to its distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C24H28Cl2N4O2

Molecular Weight

475.4 g/mol

IUPAC Name

N,N'-bis[(E)-1-(2-chlorophenyl)ethylideneamino]octanediamide

InChI

InChI=1S/C24H28Cl2N4O2/c1-17(19-11-7-9-13-21(19)25)27-29-23(31)15-5-3-4-6-16-24(32)30-28-18(2)20-12-8-10-14-22(20)26/h7-14H,3-6,15-16H2,1-2H3,(H,29,31)(H,30,32)/b27-17+,28-18+

InChI Key

RRDDCQFQKALHSY-XUIWWLCJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCCCCC(=O)N/N=C(/C1=CC=CC=C1Cl)\C)/C2=CC=CC=C2Cl

Canonical SMILES

CC(=NNC(=O)CCCCCCC(=O)NN=C(C)C1=CC=CC=C1Cl)C2=CC=CC=C2Cl

Origin of Product

United States

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